1-(3-Methyl-4-nitrophenyl)ethanone
Overview
Description
1-(3-Methyl-4-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a methyl group at the third position and a nitro group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methyl-4-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 3-methylacetophenone, followed by purification to obtain the desired product. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and methyl groups influence the reactivity and orientation of the substitution.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed:
Reduction: 1-(3-Methyl-4-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 1-(3-Methyl-4-nitrophenyl)acetic acid.
Scientific Research Applications
1-(3-Methyl-4-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-4-nitrophenyl)ethanone depends on its chemical structure and the specific context in which it is used. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(3-Nitrophenyl)ethanone: Lacks the methyl group, which can influence its reactivity and applications.
1-(4-Methyl-3-nitrophenyl)ethanone: Similar structure but with different substitution pattern, affecting its chemical properties.
1-(3-Methyl-4-aminophenyl)ethanone: Reduction product of 1-(3-Methyl-4-nitrophenyl)ethanone with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both methyl and nitro groups on the phenyl ring, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
IUPAC Name |
1-(3-methyl-4-nitrophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-5-8(7(2)11)3-4-9(6)10(12)13/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMJKHBPSNGUNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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